Ajugavensin A
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Overview
Description
Ajugavensin A is a natural product found in Ajuga reptans and Ajuga genevensis with data available.
Scientific Research Applications
Neo-Clerodane Diterpenoids from Ajuga Genevensis
Ajugavensin A, identified as a neo-clerodane diterpenoid, has been isolated from Ajuga genevensis. Its structure was established through spectroscopic means and comparison with related compounds (Malakov, Papanov, Torre, & Rodriguez, 1991).
Stereochemistry of Ajugavensins
This compound's absolute stereochemistry was determined using single-crystal X-ray diffraction analyses, revealing a neo-clerodane configuration and establishing the stereochemistry of this compound (Malakov, Papanov, Perales, Torre, & Rodríguez, 1992).
Anticancer Potential of Ajuga Species
Research on Ajuga species, including Ajuga genevensis which contains this compound, indicates potential anticancer properties. These properties are evidenced through inhibitory actions on NF-κB and modulation of oxidative stress in murine cancer cell lines (Rauca, Vlase, Casian, Sesarman, Gheldiu, Mocan, Banciu, & Toiu, 2019).
Neuroprotective and Anti-Inflammatory Properties
A study involving Ajuga genevensis and Ajuga reptans, which contain this compound, demonstrated antioxidant and protective properties with potential anti-amnesic activity. This suggests a correlation between the presence of compounds like this compound and neuroprotective capacity (Păduraru, 2019).
Ajuga Species in Traditional Medicine
Various Ajuga species, potentially containing compounds like this compound, have been traditionally used for treating diseases such as diabetes, rheumatism, allergies, cancer, and cardiovascular disorders. This usage highlights the potential therapeutic applications of this compound (Bouyahya, El Omari, Elmenyiy, Guaouguaou, Balahbib, El‐Shazly, & Chamkhi, 2020).
Properties
CAS No. |
140400-73-3 |
---|---|
Molecular Formula |
C29H44O9 |
Molecular Weight |
536.7 g/mol |
IUPAC Name |
[(1R,4aR,5S,7R,8S,8aR)-8-[(3aR,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-5-yl]-5-acetyloxy-4a-(acetyloxymethyl)-7,8-dimethylspiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-1-yl] (2S)-2-methylbutanoate |
InChI |
InChI=1S/C29H44O9/c1-7-16(2)25(32)37-21-8-10-28(14-35-28)29(15-34-18(4)30)23(36-19(5)31)12-17(3)27(6,24(21)29)22-13-20-9-11-33-26(20)38-22/h16-17,20-24,26H,7-15H2,1-6H3/t16-,17+,20+,21+,22?,23-,24+,26-,27+,28?,29+/m0/s1 |
InChI Key |
LVCGFOUBGCCIHG-NVBYUWJMSA-N |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@@H]1CCC2(CO2)[C@]3([C@H]1[C@@]([C@@H](C[C@@H]3OC(=O)C)C)(C)C4C[C@H]5CCO[C@H]5O4)COC(=O)C |
SMILES |
CCC(C)C(=O)OC1CCC2(CO2)C3(C1C(C(CC3OC(=O)C)C)(C)C4CC5CCOC5O4)COC(=O)C |
Canonical SMILES |
CCC(C)C(=O)OC1CCC2(CO2)C3(C1C(C(CC3OC(=O)C)C)(C)C4CC5CCOC5O4)COC(=O)C |
Synonyms |
ajugavensin A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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